3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole
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Overview
Description
3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is a chemical compound with the molecular formula C16H12BrNOS and a molecular weight of 346.2 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and an isoxazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole typically involves the reaction of 4-bromobenzyl mercaptan with 5-phenylisoxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the bromophenyl group with aryl boronic acids.
Scientific Research Applications
3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The isoxazole ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides
Uniqueness
3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is unique due to its combination of a bromophenyl group, a sulfanyl group, and an isoxazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIJMNLJDVYARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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